7-Hydroxy-6-methoxyquinazoline
Description
7-Hydroxy-6-methoxyquinazoline (C₉H₈N₂O₃, CAS 162012-72-8) is a quinazoline derivative characterized by a hydroxy group at position 7 and a methoxy group at position 6 on the quinazoline core. Its molecular structure is critical for its pharmacological and chemical properties, particularly in drug development. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, making them versatile scaffolds in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methoxyquinazolin-7-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-2-6-4-10-5-11-7(6)3-8(9)12/h2-5,12H,1H3 |
InChI Key |
VYUXQFTUJSPCEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The biological activity and chemical reactivity of quinazoline derivatives depend on substituent positions and types. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of 7-Hydroxy-6-methoxyquinazoline and Analogues
| Compound Name | Molecular Formula | Substituents (Positions) | Key Applications/Properties | CAS Number |
|---|---|---|---|---|
| This compound | C₉H₈N₂O₃ | -OH (7), -OCH₃ (6) | Pharmacological intermediate | 162012-72-8 |
| 4-Chloro-6-methoxy-7-quinazolinol | C₉H₇ClN₂O₂ | -Cl (4), -OCH₃ (6), -OH (7) | Intermediate in kinase inhibitors | 179688-54-1 |
| 6-Methoxyquinazoline | C₉H₈N₂O | -OCH₃ (6) | Chemical synthesis precursor | 7556-92-5 |
| 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline | C₁₅H₁₁BrFN₃O₂ | -NH-(4-Bromo-2-fluorophenyl) (4), -OCH₃ (6), -OH (7) | Intermediate in Vandetanib synthesis | 196603-96-0 |
Modifications in Analogues
- Chloro Derivatives: Chlorination at position 4 enhances reactivity for further functionalization, as seen in 4-Chloro-6-methoxy-7-quinazolinol, which is used to synthesize tert-butoxycarbonyl-protected intermediates .
- Bromo-Fluoroanilino Derivatives: These modifications improve target specificity in kinase inhibitors. For example, the bromo-fluoroanilino group in Vandetanib intermediates enhances binding to RET and VEGFR2 .
This compound
Analogues
- 4-Chloro-6-methoxy-7-quinazolinol: Key intermediate in gefitinib and erlotinib synthesis, both EGFR inhibitors .
- 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline: Critical precursor for Vandetanib, approved for medullary thyroid cancer .
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